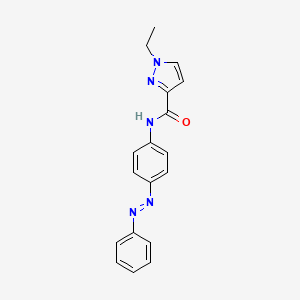

(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a diazenyl compound, which means it contains a diazenyl functional group (-N=N-). This group is often found in azo dyes, which are used for their vivid and various colors .

Synthesis Analysis

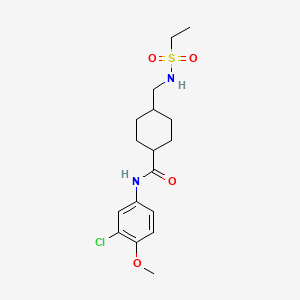

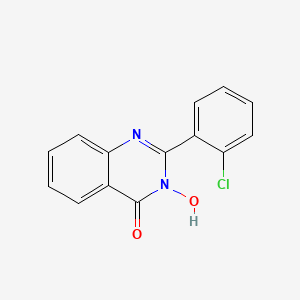

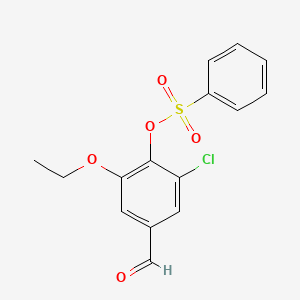

While specific synthesis methods for this compound are not available, diazenyl compounds are often synthesized through azo coupling reactions . This involves the reaction of a diazonium compound with another aromatic compound .Molecular Structure Analysis

The molecular structure of similar compounds suggests that this compound likely has a complex structure with multiple rings . The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the diazenyl group and the other functional groups present. For example, it might exhibit strong absorption in the visible region of the spectrum if it behaves like an azo dye .Scientific Research Applications

Industrial Wastewater Treatment

This compound has been studied for its potential use in the removal of azo dyes from industrial wastewater. Azo dyes are a class of synthetic dyes that are widely used in various industries but are difficult to degrade and remove from wastewater. The compound’s adsorption characteristics on boron nitride nanotubes (BNNTs) have been investigated using Density Functional Theory (DFT) methods . The study suggests that it could be a promising candidate for capturing and removing these pollutants due to its strong electrophilic properties and favorable adsorption energy.

Nanotechnology

In the realm of nanoscience, the compound’s interaction with different nanomaterials, such as BNNTs and aluminum-phosphide nanotubes (AlPNTs), has been explored. These interactions are crucial for understanding the compound’s behavior at the nanoscale and its potential applications in creating nanoscale devices or sensors .

Optoelectronics

The compound’s electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are of interest in the field of optoelectronics. These properties are essential for the development of materials that can be used in light-emitting diodes (LEDs) , laser diodes , and photovoltaic cells .

Chemical Sensing

Due to its unique electronic and structural properties, this compound could be utilized in the development of chemical sensors . These sensors could detect specific molecules or changes in the environment, which is valuable for monitoring pollution or detecting hazardous substances .

Material Science

The compound’s ability to form complexes with various materials could be exploited in material science. For example, its adsorption behavior and complex formation with nanotubes suggest potential uses in creating composite materials with enhanced mechanical or thermal properties .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-ethyl-N-(4-phenyldiazenylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c1-2-23-13-12-17(22-23)18(24)19-14-8-10-16(11-9-14)21-20-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLNHWATCBWTGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301040498 |

Source

|

| Record name | 1H-Pyrazole-3-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301040498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-3-carboxamide | |

CAS RN |

1173355-99-1 |

Source

|

| Record name | 1H-Pyrazole-3-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301040498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2855766.png)

![methyl 2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855769.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2855773.png)

![ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/no-structure.png)

![Ethyl 2-(2,6-difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2855779.png)

![2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2855782.png)

![diethyl 2-(3-(pentyloxy)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2855783.png)

![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855784.png)